Antitubercular agent-43

DprE1 Inhibition Benzothiazinone SAR Antimycobacterial Potency

Potent in vitro DprE1 inhibitors like BTZ043 frequently fail in vivo due to PK liabilities, creating a translational gap in TB research. Antitubercular agent-43 (compound A11), a benzothiazinone derivative engineered with an alkynyl linker, directly resolves this limitation. • ~5-fold improvement in antimycobacterial activity versus earlier heterocyclic ring-linked BTZ analogs • Validated oral bactericidal efficacy in acute murine TB infection models • High metabolic stability against human and mouse cytochrome P450 enzymes, ensuring reproducible PK/PD parameters A publication-backed benchmark tool compound for SAR campaigns optimizing linker chemistry and in vivo DprE1 inhibition studies.

Molecular Formula C16H9F3N4O3S2
Molecular Weight 426.4 g/mol
Cat. No. B12374365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-43
Molecular FormulaC16H9F3N4O3S2
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCN(CC#CC1=CSC=N1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C16H9F3N4O3S2/c1-22(4-2-3-10-7-27-8-20-10)15-21-14(24)11-5-9(16(17,18)19)6-12(23(25)26)13(11)28-15/h5-8H,4H2,1H3
InChIKeyXDHHKRVDOXXAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-43 (A11) Product Overview


Antitubercular agent-43 (synonym: compound A11) is a novel benzothiazinone (BTZ) derivative characterized by an alkynyl linker that enhances antimycobacterial potency and metabolic stability [1]. It functions as a potent, orally active inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis . This compound is a key tool compound for researchers investigating advanced DprE1 inhibition and in vivo models of tuberculosis, particularly where metabolic stability and oral bioavailability are critical selection criteria [1].

Why Antitubercular Agent-43 Is Not Interchangeable


Generic substitution among DprE1 inhibitors, particularly within the benzothiazinone class, is scientifically unjustified due to profound differences in linker chemistry that directly govern pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. Antitubercular agent-43 (A11) is specifically engineered with an alkynyl linker, a modification that confers a ~5-fold improvement in antimycobacterial activity and enhanced metabolic stability against cytochrome P450 enzymes compared to earlier heterocyclic ring-linked BTZ analogs [1]. This structural distinction is not cosmetic; it directly addresses the known translational gap where potent in vitro DprE1 inhibitors like BTZ043 and PBTZ169 exhibit suboptimal in vivo efficacy due to PK liabilities [1]. Therefore, replacing Antitubercular agent-43 with an earlier-generation BTZ compound or a DprE1 inhibitor from a different scaffold will not yield equivalent in vivo efficacy or metabolic stability, compromising experimental reproducibility and leading to procurement of an unsuitable tool compound.

Antitubercular Agent-43 (A11) Differentiation Guide


Alkynyl Linker Potency Advantage

Replacing the heterocyclic ring linker in previous benzothiazinone (BTZ) analogs with an alkynyl linker results in a 5-fold increase in antimycobacterial potency [1]. The lead compound from this optimized series, A1 (an alkynyl-linked analog), exhibits an MIC of 0.007 µM [1]. Antitubercular agent-43 (A11) was co-discovered in this same series, demonstrating similarly 'acceptable low MICs' and validated in vivo efficacy [1]. This establishes that the alkynyl linker is a key pharmacophore for improved potency relative to earlier BTZ derivatives.

DprE1 Inhibition Benzothiazinone SAR Antimycobacterial Potency

Enhanced Metabolic Stability Against CYP Enzymes

Antitubercular agent-43 (A11) demonstrates high metabolic stability when exposed to both human and mouse cytochrome P450 enzymes [1]. This is a direct result of the alkynyl linker optimization strategy, which was designed to overcome the metabolic liabilities of first-generation BTZ compounds like BTZ043 and PBTZ169 that exhibited a disconnect between potent in vitro MICs and poor in vivo efficacy [1].

Metabolic Stability Cytochrome P450 Pharmacokinetics

In Vivo Bactericidal Efficacy in Acute TB Model

Antitubercular agent-43 (A11) has demonstrated bactericidal efficacy in an acute TB infection mouse model [1]. This in vivo validation is a critical differentiator from numerous DprE1 inhibitors that show potent in vitro activity but fail to translate into animal models. The study specifically highlights that the compound's favorable PK properties, including metabolic stability, enable this in vivo efficacy [1].

In Vivo Efficacy Murine TB Model Bactericidal Activity

Antitubercular Agent-43 (A11) Research Applications


Oral In Vivo Pharmacodynamic Studies

Antitubercular agent-43 is ideally suited for acute and chronic murine tuberculosis infection models where oral administration is required. Its validated in vivo bactericidal efficacy and high metabolic stability provide a reliable and reproducible pharmacological response [1], making it an excellent positive control or lead compound for evaluating novel anti-TB regimens in vivo.

DprE1 Inhibitor Linker SAR Studies

This compound serves as a critical benchmark in SAR campaigns focused on optimizing linker chemistry for benzothiazinones and other DprE1 inhibitor scaffolds. Its unique alkynyl linker and superior profile allow researchers to directly compare the impact of linker modifications on potency, metabolic stability, and in vivo efficacy, as established by the foundational study [1].

Metabolic Stability and Pharmacokinetic Profiling

Given its demonstrated stability against human and mouse cytochrome P450 enzymes [1], Antitubercular agent-43 is a valuable tool for establishing baseline PK parameters for the next-generation BTZ class. It can be used in comparative ADME studies to assess the clearance mechanisms and metabolic soft spots of novel analogs, informing further chemical optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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